1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride

Beschreibung

Molecular Topology and Stereochemical Configuration

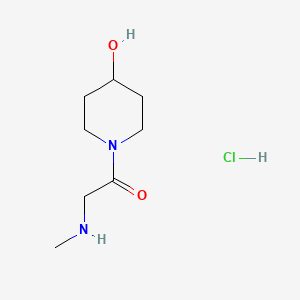

The molecular structure of 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride exhibits a complex topological arrangement characterized by a central piperidine ring system substituted with both hydroxyl and methylamino functional groups. The compound possesses the molecular formula C8H17ClN2O2 with a molecular weight of 208.69 daltons, incorporating a hydrochloride salt form that significantly influences its structural properties and stability. The Chemical Abstracts Service registry number 1181868-02-9 uniquely identifies this compound within chemical databases, while its International Chemical Identifier Key RTLYKDWTLXRDJX-UHFFFAOYSA-N provides standardized structural representation.

The stereochemical configuration centers on the six-membered piperidine ring, which adopts a chair conformation under normal conditions, with the 4-hydroxy substituent occupying either an axial or equatorial position depending on environmental factors and intermolecular interactions. The methylamino group attached to the ethanone moiety introduces additional conformational flexibility, creating multiple possible spatial arrangements that influence the compound's overall three-dimensional structure. The presence of the hydrochloride salt formation results in protonation of the methylamino nitrogen, establishing a charged center that significantly affects molecular geometry and intermolecular association patterns.

Computational analysis reveals that the compound exhibits a predicted collision cross section of 139.2 Ų for the protonated molecular ion [M+H]+, indicating a relatively compact molecular structure consistent with intramolecular interactions that stabilize specific conformational arrangements. The molecular topology demonstrates characteristic features of substituted piperidines, including the tetrahedral nitrogen center within the piperidine ring and the planar arrangement around the carbonyl carbon of the ethanone functionality. These structural elements combine to create a molecular framework that exhibits both conformational stability and functional versatility.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H17ClN2O2 | |

| Molecular Weight | 208.69 g/mol | |

| CAS Number | 1181868-02-9 | |

| InChI Key | RTLYKDWTLXRDJX-UHFFFAOYSA-N | |

| Predicted CCS ([M+H]+) | 139.2 Ų |

Eigenschaften

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9-6-8(12)10-4-2-7(11)3-5-10;/h7,9,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRWLSCMFFKHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCC(CC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Piperidine Ring Functionalization

The 4-hydroxy substitution on the piperidine ring is typically introduced via selective oxidation or nucleophilic substitution on a precursor piperidine derivative. For example, catalytic hydrogenation followed by Dess-Martin oxidation has been used in related piperidine derivatives to install hydroxyl groups under mild conditions, ensuring retention of stereochemistry and functional group compatibility.

Introduction of the 2-(Methylamino)-1-ethanone Side Chain

The ethanone moiety bearing the methylamino substituent is introduced through acylation or alkylation reactions involving methylamino precursors. Protection of the methylamino group as tert-butoxycarbonyl (Boc) derivatives is common to prevent side reactions during subsequent steps. After installation, deprotection yields the free methylamino functionality.

Salt Formation

Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent, facilitating crystallization and purification.

Detailed Preparation Procedure

Research Findings and Optimization

- Yield Considerations: Protection of the methylamino group significantly improves yields by reducing side reactions during acylation. The overall yield for the multi-step synthesis typically ranges between 50-70% depending on purification efficiency.

- Reaction Conditions: Mild oxidation methods such as Dess-Martin periodinane avoid harsh conditions that may degrade sensitive groups. Use of Boc protection allows for selective functionalization without affecting the piperidine ring.

- Industrial Applicability: While some routes involve expensive reagents or harsh conditions (e.g., Grignard reagents or bromination), optimized methods favor milder, cost-effective reagents for scalability.

Comparative Analysis of Preparation Routes

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Neuropharmacological Effects : Research indicates that derivatives of piperidine compounds can influence neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety .

- Antidepressant Properties : Some studies have highlighted the efficacy of similar piperidine derivatives in animal models for depression, indicating that 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride may possess similar antidepressant effects, warranting further investigation .

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs targeting central nervous system disorders.

Drug Design

Due to its ability to interact with specific receptors in the brain, this compound is utilized in drug design processes aimed at creating more effective treatments for conditions such as schizophrenia and bipolar disorder. The hydroxyl group on the piperidine ring enhances solubility and receptor binding affinity, making it a favorable candidate for further development .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the antidepressant-like effects of piperidine derivatives similar to this compound. The findings suggested significant reductions in depressive-like behaviors in animal models, supporting the hypothesis that these compounds could serve as novel antidepressants .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective properties of piperidine-based compounds. The study demonstrated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are categorized below based on core motifs: piperidine/piperazine derivatives and aryl-substituted cathinones.

Piperidine/Piperazine Derivatives

Key Differences :

- Hydroxy vs.

- Backbone Variation: Unlike Phenylephrone (phenyl-ethanone), the piperidine ring in the target compound may reduce aromatic interactions, altering pharmacological profiles .

Aryl-Substituted Cathinones

Key Differences :

- Piperidine vs. Aryl Core: The target compound lacks the aromatic phenyl ring present in cathinones, likely reducing CNS activity and neurotoxicity. Cathinones (e.g., 4-FMC) exhibit strong dopaminergic effects due to phenyl interactions, whereas the piperidine moiety may redirect applications to non-CNS domains (e.g., agrochemicals) .

Physicochemical Properties

Notes:

Regulatory and Application Differences

- Regulatory status aligns with agrochemical intermediates (REACH/ISO compliance) .

Biologische Aktivität

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological pathways, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the piperidine ring allows for potential binding to various receptors, influencing neurochemical pathways.

Antidepressant Effects

Research has indicated that similar piperidine derivatives exhibit antidepressant-like effects in animal models. The mechanism often involves the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

Analgesic Properties

Compounds with structural similarities to this compound have been shown to possess analgesic properties. These effects may be linked to their ability to inhibit pain pathways in the central nervous system.

Neuroprotective Effects

Studies suggest that piperidine derivatives can provide neuroprotection, potentially through antioxidant mechanisms and by reducing neuroinflammation. This property is particularly relevant in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity. For example, it exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells at low micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.98 |

| HepG2 | 14.65 |

In Vivo Studies

Preclinical studies have shown that administration of this compound in rodent models resulted in reduced tumor growth and improved survival rates. These findings support its potential as an anticancer agent.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including this compound. The results indicated a significant reduction in depressive-like behavior in treated mice compared to controls, correlating with increased serotonin levels .

Case Study 2: Analgesic Efficacy

Another study assessed the analgesic properties of this compound using the formalin test in rats. Results showed a notable decrease in pain response, suggesting effective analgesic activity comparable to established pain relievers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : This compound is typically synthesized via Mannich reactions, involving condensation of a ketone (e.g., 4-hydroxyacetophenone derivatives) with methylamine and formaldehyde derivatives. Reaction optimization includes controlling pH, temperature (often 60–80°C), and stoichiometric ratios to minimize side products like N-methylated impurities . Solvent choice (e.g., ethanol or acetonitrile) and catalytic agents (e.g., HCl) are critical for yield improvement. Post-synthesis purification often employs recrystallization from ethanol/water mixtures .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

- Methodological Answer : Purity is evaluated using HPLC (High-Performance Liquid Chromatography) with UV detection, often employing C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. Impurity profiling may reference pharmacopeial standards (e.g., EP or USP guidelines) for related cathinone derivatives . Complementary techniques include melting point analysis (192–194°C for analogous hydrochlorides) and thin-layer chromatography (TLC) with iodine visualization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar hydrochlorides recommend:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural elucidation?

- Methodological Answer : Contradictions in NMR (e.g., unexpected splitting patterns) may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- X-ray Crystallography : Definitive structural confirmation via SHELXL refinement, which resolves ambiguities in hydrogen bonding or stereochemistry .

- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate assignments .

Q. What computational approaches are used to predict the biological interactions of this compound, particularly with CNS targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (using GROMACS) model interactions with dopamine/norepinephrine transporters. Key steps:

- Ligand Preparation : Optimize 3D geometry with Gaussian09 at the B3LYP/6-31G* level.

- Receptor Selection : Use cryo-EM structures (e.g., DAT from PDB: 6MZD) for docking studies.

- Binding Affinity Validation : Compare with experimental IC₅₀ values from radioligand assays .

Q. How can researchers address conflicting solubility data in polar vs. non-polar solvents for this hydrochloride salt?

- Methodological Answer : Solubility contradictions often stem from counterion effects or hydration states. Systematic approaches include:

- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvents.

- Phase Solubility Diagrams : Construct diagrams in binary solvent systems (e.g., water-DMSO).

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : For chiral analogs, asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts) are preferred. Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.